molecular formula C16H11N3O3S B3728528 5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione

5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B3728528
M. Wt: 325.3 g/mol
InChI Key: FWGNIJGEUMAROS-CTRWYEAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione, commonly known as HTB, is a heterocyclic compound that has been the subject of scientific research in recent years. HTB has shown promising results in several areas of research, including cancer treatment, anti-inflammatory effects, and antimicrobial activity.

Mechanism of Action

The mechanism of action of HTB is not fully understood. However, several studies have suggested that HTB induces apoptosis in cancer cells by activating the caspase pathway. HTB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
HTB has been shown to have several biochemical and physiological effects. In animal studies, HTB has been shown to reduce inflammation and oxidative stress. HTB has also been shown to improve glucose metabolism and reduce insulin resistance. In addition, HTB has been shown to have antimicrobial activity against several types of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HTB in lab experiments is its high purity and stability. HTB has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using HTB in lab experiments is its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on HTB. One area of research is the development of HTB as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of HTB in cancer patients. Another area of research is the development of HTB as an anti-inflammatory and antimicrobial agent. Future studies are needed to determine the efficacy of HTB in treating inflammatory and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of HTB and its potential applications in other areas of research.

Scientific Research Applications

HTB has been extensively studied for its potential use in cancer treatment. Several studies have shown that HTB has anti-cancer properties and can induce apoptosis in cancer cells. HTB has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition to its anti-cancer properties, HTB has also been studied for its anti-inflammatory and antimicrobial effects.

properties

IUPAC Name

(5E)-5-[(2-hydroxy-5-phenyldiazenylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-13-7-6-12(19-18-11-4-2-1-3-5-11)8-10(13)9-14-15(21)17-16(22)23-14/h1-9,20H,(H,17,21,22)/b14-9+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNIJGEUMAROS-CTRWYEAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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